Boc-Ala-Gly-Gly-Gly-OH

Vue d'ensemble

Description

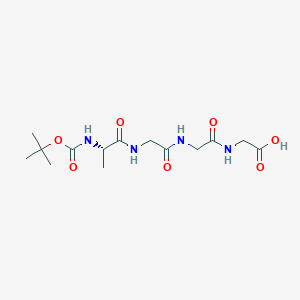

Boc-Ala-Gly-Gly-Gly-OH: is a peptide compound consisting of the amino acids alanine, glycine, glycine, and glycine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides. The Boc group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

One of the primary methods for synthesizing Boc-Ala-Gly-Gly-Gly-OH is through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support, facilitating purification and characterization.

- Microwave-Assisted Synthesis : Recent studies have demonstrated the efficiency of microwave-assisted synthesis techniques in producing peptides like this compound. This method significantly reduces reaction times and enhances yields .

Aqueous Microwave-Assisted Solid-Phase Synthesis

Research has shown that using water-dispersible Boc-amino acid nanoparticles in microwave-assisted solid-phase synthesis can improve the coupling efficiency of amino acids, including this compound .

Biochemical Research

This compound is used in biochemical studies to investigate peptide interactions and folding mechanisms. Its structure allows researchers to explore how variations in peptide sequences affect biological activity.

- Peptide Aggregation Studies : The compound can be utilized to study aggregation behaviors of peptides, which is crucial in understanding diseases related to protein misfolding .

Drug Development

In pharmacology, this compound serves as a building block for designing peptide-based drugs. Its derivatives are often explored for their potential therapeutic effects against various diseases.

- Anticancer Research : Peptides similar to this compound have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Material Science

This compound is also applied in material science for creating bioactive materials. Its incorporation into polymer matrices can enhance biocompatibility and promote cell adhesion.

- Biomaterials Development : Researchers are exploring the use of this compound in developing hydrogels that mimic extracellular matrix properties, which are essential for tissue engineering applications .

Case Studies

Mécanisme D'action

Mode of Action

The mode of action of Boc-Ala-Gly-Gly-Gly-OH involves its interaction with its targets. The compound is a protected peptide, which means it has protective groups (in this case, Boc or tert-butoxycarbonyl) that prevent it from reacting with other compounds or being degraded during peptide synthesis . These protective groups can be removed under appropriate conditions to allow the peptide to interact with its targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (glycine, glycine, and alanine) are added stepwise using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The Boc group is introduced to protect the amino terminus of alanine. After the peptide chain is assembled, the compound is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of environmentally friendly solvents and green chemistry principles is becoming more common in industrial settings to reduce the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane or HCl in methanol.

Coupling: DCC and NHS in dimethylformamide (DMF) or dichloromethane.

Oxidation and Reduction: Specific reagents depend on the desired modification.

Major Products Formed:

Deprotected Peptide: Removal of the Boc group yields the free peptide.

Extended Peptides: Coupling reactions with other amino acids or peptides extend the peptide chain.

Comparaison Avec Des Composés Similaires

Boc-Gly-Gly-Gly-OH: Similar structure but lacks the alanine residue.

Boc-Ala-Gly-Gly-OH: Similar structure but lacks one glycine residue.

Boc-Ala-Gly-OH: Similar structure but lacks two glycine residues.

Uniqueness: Boc-Ala-Gly-Gly-Gly-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in research and industry .

Activité Biologique

Boc-Ala-Gly-Gly-Gly-OH, also known as tert-butoxycarbonyl-alanylglycylglycylglycine, is a synthetic peptide that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H24N4O7

- Molecular Weight : 336.36 g/mol

- CAS Number : 92489425

These properties indicate that this compound is a relatively large peptide, which may influence its biological interactions and activity.

This compound exhibits various biological activities, primarily through its interactions with cellular pathways and proteins. The following mechanisms have been identified:

- Inhibition of Aflatoxin Production : Recent studies have shown that related compounds, such as cyclo(l-Ala-Gly), inhibit aflatoxin production in Aspergillus flavus without affecting fungal growth. This suggests that peptides like this compound may possess similar inhibitory effects, potentially serving as biocontrol agents against mycotoxins .

- Antimicrobial Activity : Research indicates that peptides with similar structures can exhibit antimicrobial properties. The presence of glycine residues is often linked to enhanced interaction with bacterial membranes, leading to increased permeability and cell lysis .

- Cell Signaling Modulation : Synthetic peptides have been shown to modulate various signaling pathways in cells, including those involved in inflammation and immune responses. For instance, peptides derived from complement proteins have demonstrated the ability to influence vascular permeability and smooth muscle contraction .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Case Studies

Propriétés

IUPAC Name |

2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIMPNNGSBUKU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.